3,4-Dichloro-2,5,6-trifluoropyridine
Overview
Description
3,4-Dichloro-2,5,6-trifluoropyridine: is a halogenated pyridine derivative with the molecular formula C5HCl2F3N . This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, making it a highly reactive and versatile chemical in various synthetic applications .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,4-Dichloro-2,5,6-trifluoropyridine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development due to its ability to interact with various biological targets.
Industry:
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that fluorinated pyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
Biochemical Pathways
It’s known that fluoropyridines can have a significant impact on various biological applications .
Pharmacokinetics
It’s known that the introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .
Result of Action
It’s known that fluoropyridines can present a special interest as potential imaging agents for various biological applications .
Action Environment
It’s known that the presence of fluorine atoms can significantly influence the properties of the compound .
Biochemical Analysis
Biochemical Properties
3,4-Dichloro-2,5,6-trifluoropyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The presence of electron-withdrawing chlorine and fluorine atoms on the pyridine ring enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell survival and apoptosis. Additionally, this compound can affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases, which are crucial for cellular defense against oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, particularly enzymes. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in synaptic clefts and subsequent overstimulation of cholinergic receptors . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over time, the degradation products of this compound may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown potential cytotoxic effects, including the induction of apoptosis and necrosis in various cell types .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity in animal models. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between the compound and its toxicological outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to potential toxic effects. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications. The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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From Pentachloropyridine and Potassium Fluoride:
Reaction Conditions: The preparation involves reacting pentachloropyridine with potassium fluoride in an anhydrous solvent such as N-methylpyrrolidone at temperatures below 170°C.
Industrial Production Methods: This method is preferred for industrial production due to its high yield and rapid reaction rate with minimal tar formation.
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From Pentachloropyridine and Potassium Fluoride in Dimethylsulfoxide:
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Common Reagents and Conditions: 3,4-Dichloro-2,5,6-trifluoropyridine undergoes substitution reactions with nucleophiles such as amines and thiols under mild conditions.
Major Products: The substitution of chlorine atoms with nucleophiles results in the formation of various substituted pyridine derivatives.
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Oxidation and Reduction Reactions:
Common Reagents and Conditions: The compound can be oxidized or reduced using standard oxidizing or reducing agents, respectively.
Major Products: These reactions lead to the formation of oxidized or reduced pyridine derivatives.
Comparison with Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: This compound is similar in structure but differs in the position of chlorine and fluorine atoms.
2,6-Dichloro-3,4,5-trifluoropyridine: Another similar compound with different substitution patterns.
Uniqueness:
Properties
IUPAC Name |
3,4-dichloro-2,5,6-trifluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSXMGSDBLBXPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(N=C1F)F)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556650 | |
Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52026-99-0 | |
Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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